molecular formula C15H13N B14694846 N-Methyl-N-(phenylethynyl)aniline CAS No. 32907-84-9

N-Methyl-N-(phenylethynyl)aniline

Cat. No.: B14694846
CAS No.: 32907-84-9
M. Wt: 207.27 g/mol
InChI Key: SWSDNOFMJORZFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-N-(phenylethynyl)aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a methyl group and a phenylethynyl group attached to the nitrogen atom of an aniline molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(phenylethynyl)aniline can be achieved through several methods. One common approach involves the methylation of aniline derivatives using methanol in the presence of a catalyst. For instance, cyclometalated ruthenium complexes have been shown to effectively catalyze the methylation of anilines with methanol under mild conditions (60°C) using sodium hydroxide as a base .

Another method involves the direct synthesis from nitrobenzene and methanol through a sequential coupling process. This process includes the hydrogenation of nitrobenzene to produce aniline, followed by N-methylation of aniline over a pretreated Raney-Nickel catalyst at elevated temperatures .

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic processes that ensure high yield and purity. The use of transition metal catalysts, such as palladium, platinum, and rhodium, supported on various materials, is common in industrial settings. These catalysts facilitate the N-alkylation reactions required to produce the desired compound efficiently .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(phenylethynyl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas in the presence of a metal catalyst, sodium borohydride.

    Substitution reagents: Halogens, sulfonyl chlorides, and nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring, resulting in a wide range of substituted aniline derivatives .

Scientific Research Applications

N-Methyl-N-(phenylethynyl)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Methyl-N-(phenylethynyl)aniline involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo electrophilic and nucleophilic reactions, which can modify the structure and function of target molecules. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    N-Methylaniline: An aniline derivative with a methyl group attached to the nitrogen atom.

    N,N-Dimethylaniline: An aniline derivative with two methyl groups attached to the nitrogen atom.

    Aniline: The parent compound with no additional substituents on the nitrogen atom.

Uniqueness

N-Methyl-N-(phenylethynyl)aniline is unique due to the presence of both a methyl group and a phenylethynyl group attached to the nitrogen atom. This structural feature imparts distinct chemical properties and reactivity compared to other aniline derivatives. The phenylethynyl group, in particular, enhances the compound’s ability to participate in various chemical reactions and interactions, making it valuable for specific applications in research and industry .

Properties

CAS No.

32907-84-9

Molecular Formula

C15H13N

Molecular Weight

207.27 g/mol

IUPAC Name

N-methyl-N-(2-phenylethynyl)aniline

InChI

InChI=1S/C15H13N/c1-16(15-10-6-3-7-11-15)13-12-14-8-4-2-5-9-14/h2-11H,1H3

InChI Key

SWSDNOFMJORZFY-UHFFFAOYSA-N

Canonical SMILES

CN(C#CC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.